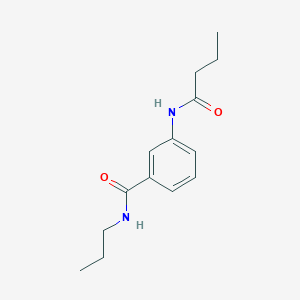
3-(butyrylamino)-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(butyrylamino)-N-propylbenzamide, also known as BPN14770, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its neuroprotective and cognitive enhancing properties.
作用机制
3-(butyrylamino)-N-propylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D) enzyme. PDE4D is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 3-(butyrylamino)-N-propylbenzamide increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The activation of PKA signaling pathway has been shown to improve cognitive function and memory.
Biochemical and Physiological Effects:
3-(butyrylamino)-N-propylbenzamide has been shown to improve cognitive function and memory in preclinical studies. The compound has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. 3-(butyrylamino)-N-propylbenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of using 3-(butyrylamino)-N-propylbenzamide in lab experiments is its high selectivity for PDE4D enzyme. This selectivity reduces the risk of off-target effects and improves the specificity of the compound. However, one of the limitations of using 3-(butyrylamino)-N-propylbenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-(butyrylamino)-N-propylbenzamide. One of the future directions is to investigate the potential therapeutic applications of 3-(butyrylamino)-N-propylbenzamide in the treatment of other neurological disorders such as Huntington's disease and Amyotrophic lateral sclerosis (ALS). Another future direction is to optimize the pharmacokinetic properties of 3-(butyrylamino)-N-propylbenzamide to improve its bioavailability and solubility. Finally, the development of 3-(butyrylamino)-N-propylbenzamide analogs with improved potency and selectivity could lead to the discovery of more effective drugs for the treatment of neurological disorders.
In conclusion, 3-(butyrylamino)-N-propylbenzamide is a small molecule drug that has shown promise in the treatment of various neurological disorders. The compound has been shown to improve cognitive function and memory and has neuroprotective effects. The future research on 3-(butyrylamino)-N-propylbenzamide could lead to the discovery of more effective drugs for the treatment of neurological disorders.
合成方法
The synthesis of 3-(butyrylamino)-N-propylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of propylamine using a suitable protecting group. The second step involves the reaction of the protected propylamine with 3-nitrobenzoyl chloride to form the corresponding amide. This amide is then reduced using a suitable reducing agent to yield the desired product, 3-(butyrylamino)-N-propylbenzamide.
科学研究应用
3-(butyrylamino)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. The compound has been shown to improve cognitive function and memory in preclinical studies.
属性
产品名称 |
3-(butyrylamino)-N-propylbenzamide |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
3-(butanoylamino)-N-propylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-6-13(17)16-12-8-5-7-11(10-12)14(18)15-9-4-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,18)(H,16,17) |
InChI 键 |
HLYPYMLMYSPLFQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |
规范 SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)
![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)
![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)
![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)

![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)


![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)